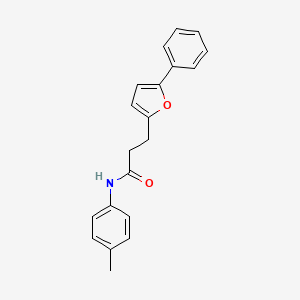
N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the furan ring.
Formation of the propanamide moiety: This can be done through the reaction of an appropriate amine with a propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of furan oxides and phenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted furans and phenyl derivatives.
Scientific Research Applications
N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide
- N-(4-methylphenyl)-3-(5-phenylthiophene-2-yl)propanamide
Uniqueness
N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C20H19NO2/c1-15-7-9-17(10-8-15)21-20(22)14-12-18-11-13-19(23-18)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,21,22) |
InChI Key |
MZYQJWLWMBKMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















